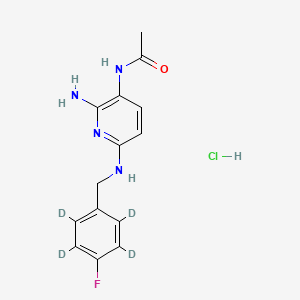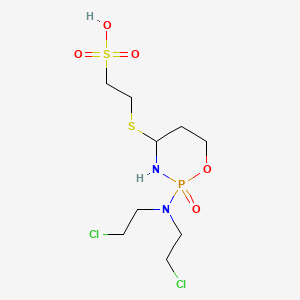
Mafosfamide
Overview
Description
Mafosfamide (INN) is an oxazaphosphorine (cyclophosphamide-like) alkylating agent under investigation as a chemotherapeutic . It is metabolized by cytochrome P450 into 4-hydroxycyclophosphamide, which is then converted into aldophosphamide, which, in turn yields the cytotoxic metabolites phosphoramide mustard and acrolein .
Molecular Structure Analysis
Mafosfamide has a molecular formula of C9H19Cl2N2O5PS2 and a molar mass of 401.269 g/mol . It is an oxazaphosphorine (cyclophosphamide-like) alkylating agent .Physical And Chemical Properties Analysis
Mafosfamide has a molecular formula of C9H19Cl2N2O5PS2 and a molar mass of 401.269 g/mol . Further physical and chemical properties are not explicitly detailed in the available sources.Safety and Hazards
Future Directions
Mafosfamide has been used in trials studying the treatment of Lymphoma, Leukemia, Meningeal Neoplasm, and Brain and Central Nervous System Tumors . It has also been studied for its potential to enhance immune response and the clearance of HBV-associated antigens, including serum HBsAg, serum HBcAg, and HBcAg + hepatocytes .
properties
IUPAC Name |
2-[[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]sulfanyl]ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19Cl2N2O5PS2/c10-2-4-13(5-3-11)19(14)12-9(1-6-18-19)20-7-8-21(15,16)17/h9H,1-8H2,(H,12,14)(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUUPFTVAPUWDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COP(=O)(NC1SCCS(=O)(=O)O)N(CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Cl2N2O5PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40869012 | |
| Record name | 2-({2-[Bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda~5~-oxazaphosphinan-4-yl}sulfanyl)ethane-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40869012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mafosfamide | |
Synthesis routes and methods
Procedure details






Q & A
Q1: What is the primary mechanism of action for Mafosfamide?
A1: Mafosfamide is a pre-activated cyclophosphamide analogue that exerts its cytotoxic effects primarily by alkylating DNA. This alkylation leads to the formation of DNA cross-links, ultimately inhibiting DNA synthesis and triggering cell death. [, , , , ]
Q2: How does Mafosfamide's mechanism differ from cyclophosphamide?
A2: Unlike cyclophosphamide, Mafosfamide does not require hepatic activation to exert its cytotoxic effects. It spontaneously degrades into 4-hydroxycyclophosphamide, bypassing the need for metabolic conversion in the liver. [, ]
Q3: Does Mafosfamide induce apoptosis?
A3: Yes, studies in HL60 leukemic cells have shown that Mafosfamide exposure induces apoptosis, evidenced by morphological changes, biochemical markers, and cell cycle arrest in the S and G2 phases. []
Q4: Does c-myc expression play a role in Mafosfamide-induced apoptosis?
A4: While c-myc is implicated in apoptosis regulation, studies in Mafosfamide-treated HL-60 cells showed a dose- and time-dependent decrease in c-myc mRNA transcripts, suggesting that c-myc upregulation is not essential for Mafosfamide-induced apoptosis. []
Q5: What is the molecular formula and weight of Mafosfamide?
A5: The molecular formula for Mafosfamide is C7H17Cl2N2O6PS. Its molecular weight is 387.2 g/mol.
Q6: How does the structure of Mafosfamide contribute to its activity?
A6: Mafosfamide's structure, containing a pre-activated cyclophosphamide analogue, allows it to spontaneously degrade into 4-hydroxycyclophosphamide, the active alkylating agent. This pre-activation bypasses the need for hepatic metabolism, distinguishing it from cyclophosphamide. [, ]
Q7: What is the target cytotoxic exposure for intrathecal Mafosfamide?
A8: Preclinical studies suggest a target cytotoxic exposure of 10 µmol/L for intrathecal Mafosfamide. This concentration can be achieved in ventricular cerebrospinal fluid after intraventricular administration. []
Q8: What types of cancer cells has Mafosfamide shown efficacy against in preclinical studies?
A9: In vitro studies demonstrate Mafosfamide's efficacy against various cancer cell lines, including MCF-7 (breast cancer), Molt-4 (T-cell leukemia), rhabdomyosarcoma, and several leukemia cell lines (e.g., K-562, KG-1, HL-60). [, , ]
Q9: What is the efficacy of Mafosfamide in treating neoplastic meningitis?
A10: Clinical trials investigating intrathecal Mafosfamide for neoplastic meningitis due to leukemia, lymphoma, and solid tumors indicate good tolerability and efficacy. [] Phase II trials are ongoing. []
Q10: Has Mafosfamide shown promise in treating acute leukemia?
A11: Mafosfamide has been investigated for ex vivo purging of leukemia cells from bone marrow prior to autologous transplantation in patients with acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). [, , , ] Results from a 10-year single-institution experience with 125 adult acute leukemia patients autografted with Mafosfamide-purged marrow demonstrated leukemia-free survival rates of 58% for AML and 56% for ALL at 8 years. []
Q11: How does the kinetics of hematopoietic reconstitution differ between ALL and ANLL after autologous bone marrow transplantation with Mafosfamide-treated marrow?
A12: Studies have shown that patients with ANLL experience significantly slower hematopoietic recovery compared to ALL patients after ABMT with Mafosfamide-treated marrow. This difference is thought to be related to the intrinsic fragility of the stem cell pool in ANLL and the intensity of the in vitro Mafosfamide treatment. []
Q12: What are the mechanisms of resistance to Mafosfamide?
A14: One major mechanism of resistance, particularly in cell lines like L1210/OAP and P388/CLA, is the elevated expression of aldehyde dehydrogenase (ALDH) activity. This enzyme detoxifies aldophosphamide, a crucial metabolite of Mafosfamide, thereby reducing its efficacy. [] Additionally, studies on Chinese hamster ovary cells selected for resistance to Mafosfamide have shown that hypersensitivity to Mafosfamide and other DNA cross-linking agents might arise from alterations in cell cycle progression of drug-treated cells. []
Q13: Are there differences in ALDH-mediated resistance between normal and tumor cells?
A15: Interestingly, studies suggest that the ALDH-3 isoform found in some tumor cells might be more efficient at detoxifying aldophosphamide compared to ALDH-3 from normal tissues. This difference in detoxification capacity could contribute to the differential sensitivity of tumor cells to oxazaphosphorines like Mafosfamide. []
Q14: Does Mafosfamide impact the immune system?
A17: Yes, Mafosfamide exhibits immunomodulatory effects. Studies show it can stimulate the immune system at low doses and suppress it at higher doses. [] For instance, low-dose Mafosfamide was shown to potentially eliminate T-suppressor cells, leading to an anti-tumor immune response in a rat leukemia model. []
Q15: Can Mafosfamide be combined with immunotherapy?
A15: While not directly addressed in the abstracts, Mafosfamide's ability to modulate the immune system, particularly its potential to enhance NK cell activity, suggests that combining it with immunotherapy approaches could be a potential area of further research.
Q16: Does Mafosfamide interact with drug-metabolizing enzymes?
A20: While Mafosfamide itself does not require hepatic activation, its metabolites can interact with aldehyde dehydrogenases, leading to their detoxification. [] This interaction can be exploited to enhance Mafosfamide's efficacy. For instance, N-isopropyl-p-formylbenzamide, a metabolite of procarbazine, acts as a competitive inhibitor of aldehyde dehydrogenase, potentiating the cytotoxic effects of Mafosfamide. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



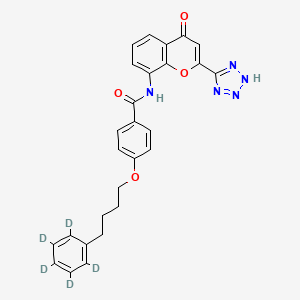
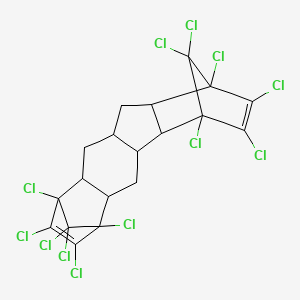

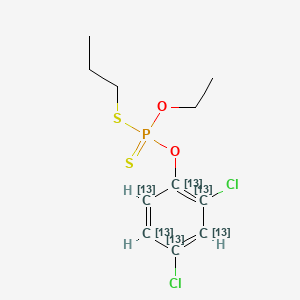
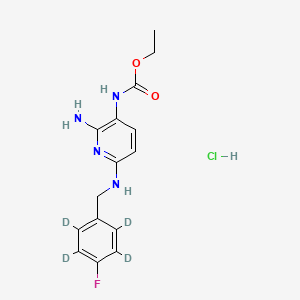
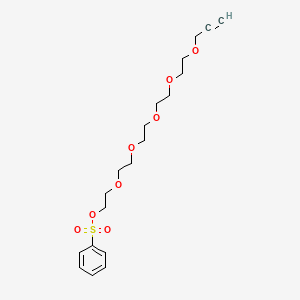
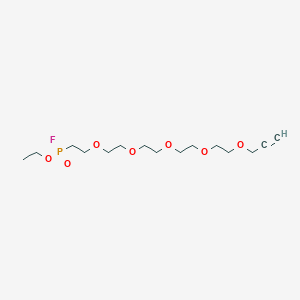
![7-(3-Bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B565058.png)
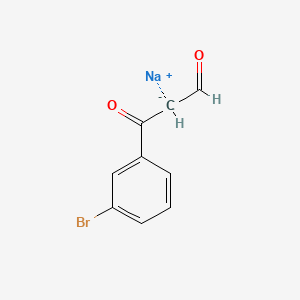
![5-(3-Chloropropyl)-10,11-dihydro-2-hydroxy-5H-dibenz[b,f]azepine](/img/structure/B565060.png)
